2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid
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Overview
Description
Anacardic acid diene is a polyunsaturated form of anacardic acid, a phenolic lipid found in the shell of the cashew nut (Anacardium occidentale). This compound is known for its antibacterial, antioxidant, and anti-inflammatory properties. It is a yellow liquid that is partially miscible with ethanol and ether but nearly immiscible with water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anacardic acid diene can be extracted from cashew nut shell liquid (CNSL) using solvents like hexane. The extraction process involves isolating the anacardic acids, which are then purified using chromatographic techniques . The chemical composition of CNSL varies depending on the method of extraction; natural CNSL, obtained by cold or solvent extraction, is very rich in anacardic acid (60-65%) and other phenols .
Industrial Production Methods: Industrial production of anacardic acid diene involves the extraction of CNSL from cashew nut shells, followed by purification and chemical modification. The process typically includes solvent extraction, chromatographic purification, and chemical modifications to enhance the desired properties of the compound .
Chemical Reactions Analysis
Types of Reactions: Anacardic acid diene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites such as the phenolic hydroxyl group and the alkenyl side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used to oxidize anacardic acid diene.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of anacardic acid, and various substituted phenolic compounds .
Scientific Research Applications
Anacardic acid diene has a wide range of scientific research applications:
Mechanism of Action
Anacardic acid diene exerts its effects by inhibiting the catalytic activity of matrix metalloproteinases (MMP-2 and MMP-9). The carboxylate group of anacardic acid chelates the catalytic zinc ion in the active site of these enzymes, thereby inhibiting their activity. This mechanism is crucial for its antibacterial and anti-inflammatory properties .
Comparison with Similar Compounds
Cardanol: A decarboxylated form of anacardic acid, used in the production of resins and coatings.
Cardol: Another phenolic lipid found in CNSL, known for its antioxidant properties.
2-Methyl Cardol: A derivative of cardol with similar biological activities.
Uniqueness: Anacardic acid diene is unique due to its polyunsaturated alkenyl side chain, which enhances its biological activity compared to its saturated counterparts. This structural feature makes it particularly effective against certain bacterial strains and in various industrial applications .
Properties
CAS No. |
103904-74-1 |
---|---|
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-hydroxy-6-[(8Z,11Z)-pentadeca-8,11-dienyl]benzoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h4-5,7-8,15,17-18,23H,2-3,6,9-14,16H2,1H3,(H,24,25)/b5-4-,8-7- |
InChI Key |
KAOMOVYHGLSFHQ-UTOQUPLUSA-N |
SMILES |
CCCCC(CC=CC=CCCCC(C)O)C1=CC=CC=C1C(=O)O |
Isomeric SMILES |
CCC/C=C\C/C=C\CCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Canonical SMILES |
CCCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
melting_point |
25 - 26 °C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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